N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a 5-benzyl-substituted tetrahydrothiazolo[5,4-c]pyridine core and a 4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide moiety. Its molecular formula is C₂₇H₃₃ClN₄O₃S₂, with an average mass of 562.18 g/mol. The inclusion of a sulfonyl group linked to a 2-ethylpiperidine substituent suggests enhanced polarity compared to analogs with alkyl or aryl substituents.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S2.ClH/c1-2-22-10-6-7-16-31(22)36(33,34)23-13-11-21(12-14-23)26(32)29-27-28-24-15-17-30(19-25(24)35-27)18-20-8-4-3-5-9-20;/h3-5,8-9,11-14,22H,2,6-7,10,15-19H2,1H3,(H,28,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKYHGUALSVDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazolo-pyridine core which is known for various biological activities, including antimicrobial and anticancer properties. The sulfonamide group further enhances its pharmacological profile.
1. Antiviral Activity
Research has indicated that compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide exhibit antiviral properties. For instance, benzothiazole derivatives have shown efficacy against viruses such as HSV-1 and HCV. These compounds were synthesized and evaluated for their in vitro antiviral activities, revealing promising results against multiple viral strains .
2. Anticancer Activity
The compound's structural analogs have been tested for their cytotoxic effects on various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : Compounds derived from similar scaffolds demonstrated significant growth inhibition with GI50 values indicating effective cytotoxicity.
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 1j | MCF-7 | 12.2 |
| Ref 1 | MCF-7 | 19.3 |
This table illustrates that certain modifications to the benzyl group can enhance activity against breast cancer cells .
3. Receptor Activity
The compound's core structure suggests potential interactions with various receptors. Studies on related thiazolo-pyridine derivatives have shown selective beta3-adrenoceptor agonist activity. This activity is crucial for developing treatments for metabolic disorders and obesity . The integrity of the thiazolo-pyridine ring appears essential for maintaining this receptor selectivity.
Case Studies
Case Study 1: Antiviral Evaluation
In a study evaluating antiviral compounds, derivatives of thiazolo-pyridine were synthesized and tested against several viruses. The results indicated that modifications at the benzyl position can significantly alter antiviral efficacy, with some compounds exhibiting IC50 values in the low micromolar range against HCV .
Case Study 2: Anticancer Potential
A series of sulfonamide derivatives were synthesized and tested against MDA-MB-468 (triple-negative breast cancer) and MCF-7 cell lines. The findings suggested that specific substitutions on the benzamide moiety enhanced cytotoxicity, with several compounds achieving GI50 values below 10 µM against MDA-MB-468 .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridine structures exhibit notable anticancer properties. For instance, derivatives of thiazolo-pyridine have been shown to induce cytotoxicity in various cancer cell lines including HEK293 (human epidermal kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling pathways involved in cell survival and apoptosis .
Beta-Adrenoceptor Agonism
The compound has been identified as an agonist for beta-adrenoceptors, particularly beta3-adrenoceptors. This activity is crucial for potential applications in treating metabolic disorders and obesity. Studies have demonstrated that modifications to the thiazole moiety can significantly influence selectivity and potency towards these receptors .
Neuroprotective Effects
Compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride have been studied for their neuroprotective effects. They may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
A study demonstrated that a related compound exhibited IC50 values of approximately 36 μM against HCT116 colon cancer cells. This suggests that structural analogs of this compound could possess similar or enhanced anticancer properties .
Case Study 2: Beta-Adrenoceptor Activity
In radioligand binding assays, compounds structurally related to this compound showed selective activation of beta3-adrenoceptors. These findings highlight their potential utility in metabolic disorder therapies where modulation of these receptors can lead to improved metabolic rates and weight management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The tetrahydrothiazolo[5,4-c]pyridine scaffold is shared across multiple analogs, but substituents at the 5-position (benzyl vs. alkyl) and the benzamide para-position (sulfonyl vs. tert-butyl) critically influence activity:
Factor Xa Inhibitors
The target compound shares structural motifs with FXa inhibitors like edoxaban () and compound 61 (). Key comparisons:
- Edoxaban : Features a chloropyridinyl group and dimethylcarbamoyl cyclohexyl moiety. Exhibits FXa IC₅₀ = 3.2 nM and oral bioavailability >50% in humans .
- Compound 61 () : Incorporates 5-methyltetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene. Demonstrates FXa IC₅₀ = 3.2 nM and moderate rat bioavailability (23%) .
- Target Compound: The 2-ethylpiperidinyl sulfonyl group may improve S4 subsite binding (vs.
Antimicrobial Derivatives
Sulfonyl-substituted tetrahydrothiazolo[5,4-c]pyridines () show moderate antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli). The target’s sulfonyl group may confer similar properties, though direct testing is required .
Research Findings and Data
Binding Affinity and Conformational Analysis
- Intramolecular S-O Interaction : X-ray studies of compound 61 () reveal a stabilizing S-O contact (2.8 Å) that rigidifies the conformation, enhancing FXa S4 subsite binding. The target’s sulfonyl group may adopt a similar conformation .
- Electrostatic Effects : Ab initio calculations suggest sulfonyl groups optimize charge distribution for FXa binding, while alkyl substituents (e.g., ethyl) balance hydrophobicity .
Pharmacokinetic Predictions
- Solubility : The sulfonyl-piperidine group increases polarity vs. tert-butyl analogs (), but 2-ethylpiperidine may reduce aqueous solubility compared to 4-methylpiperidine ().
- Bioavailability : Compound 61’s moderate bioavailability (23% in rats) suggests the target may require formulation optimization for oral delivery .
Critical Notes
Antimicrobial Potential: While sulfonyl derivatives () are active, the target’s piperidine moiety may reduce antimicrobial efficacy due to increased bulk .
Safety Profile : Piperidine-containing compounds often exhibit CNS penetration risks; detailed toxicology studies are needed.
Q & A
Q. What are the key considerations in synthesizing the compound to ensure high yield and purity?
The synthesis involves multi-step reactions, typically starting with the preparation of the thiazolo-pyridine core followed by sulfonylation and benzamide coupling. Critical steps include:
- Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation .
- Reaction conditions : Reflux in solvents such as acetonitrile or dichloromethane under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: MeOH/DCM gradient) and recrystallization to achieve >95% purity .
- Analytical validation : Confirm intermediates via -NMR and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing the compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and ring systems .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) and detect impurities using photodiode array detection .
- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration and intermolecular interactions .
Q. What initial biological assays are recommended to evaluate the compound’s pharmacological potential?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Factor Xa inhibition : Measure IC via chromogenic substrate cleavage (e.g., S-2222) in human plasma .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess selectivity .
Advanced Questions
Q. How can researchers optimize the inhibitory activity of the compound against specific biological targets?
-
Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., benzyl, sulfonyl groups) to enhance target binding. For example:
Modification Impact on Factor Xa IC Reference 5-Benzyl group Reduces IC by 40% (1.2 μM → 0.7 μM) 2-Ethylpiperidine sulfonyl Improves solubility without losing potency -
Computational docking : Use AutoDock Vina to predict binding poses in factor Xa’s S1/S4 pockets .
Q. What strategies resolve discrepancies in biological activity data across studies on thiazolo-pyridine derivatives?
- Control experiments : Standardize assay conditions (pH, temperature, solvent DMSO concentration) to minimize variability .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare datasets from PubChem BioAssay to identify outliers or confounding factors (e.g., compound degradation) .
Q. How do computational methods contribute to understanding the compound’s mechanism of action?
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to study binding stability over 100 ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at catalytic sites (e.g., factor Xa’s Ser195 residue) .
- QSAR modeling : Train models with RDKit descriptors to predict ADMET properties .
Methodological Best Practices
Q. What are the best practices for ensuring compound stability during storage?
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
- Buffer compatibility : Avoid phosphate buffers (risk of precipitation) and use Tris-HCl (pH 7.4) for in vitro assays .
Q. How should researchers design experiments to assess the compound’s selectivity against related enzymes or receptors?
- Panel screening : Test against off-targets (e.g., thrombin, trypsin) using fluorogenic substrates .
- Selectivity ratios : Calculate IC ratios (e.g., factor Xa vs. factor VIIa) to quantify specificity .
- Cellular models : Use CRISPR-engineered cell lines (e.g., factor Xa KO) to isolate target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
